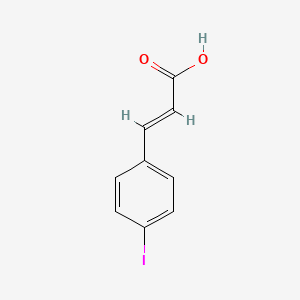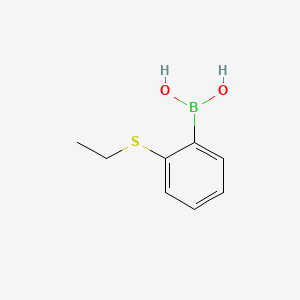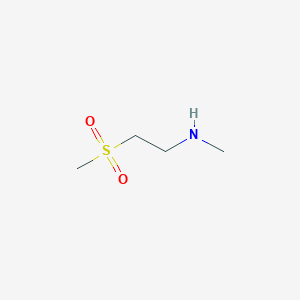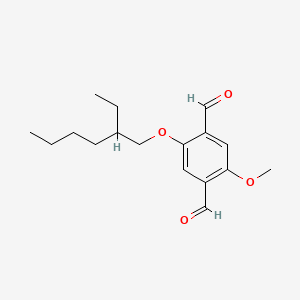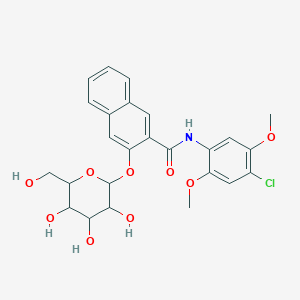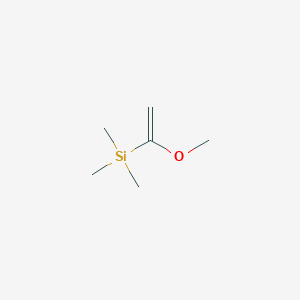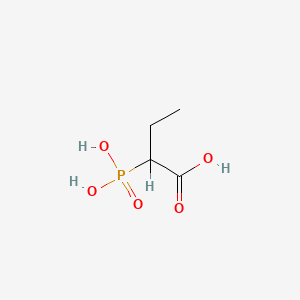
2-Phosphonobuttersäure
Übersicht
Beschreibung
2-Phosphonobutyric acid, also known as (±)-2-Amino-4-phosphonobutyric acid or DL-AP4, is a group III nonselective metabotropic glutamate receptor (mGluR) agonist . It has a molecular weight of 183.10 .
Synthesis Analysis
The synthesis of 2-Phosphonobutyric acid involves the addition of 2-amino-4 phosphonobutyric acid, followed by a reaction with isopropylchloroformate at a pH of 10 . The pH of the solution is then adjusted to 2, and extraction is carried out .Molecular Structure Analysis
The molecular structure of 2-Phosphonobutyric acid contains 18 bonds in total; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, and 1 phosphonate .Physical And Chemical Properties Analysis
2-Phosphonobutyric acid is a solid substance with a white appearance . It has a melting point range of 123 - 127 °C .Wissenschaftliche Forschungsanwendungen
Neurologische Forschung
L-AP4 (L-2-Amino-4-phosphonobuttersäure) wird in der neurologischen Forschung häufig verwendet . Es wirkt als gruppenselektiver Agonist für die Gruppe III metabotropen Glutamatrezeptoren (mGluR 4/6/7/8) . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Funktionen dieser Rezeptoren im Nervensystem.
Parkinson-Krankheitsforschung
L-AP4 wurde in Nagetiermodellen der Parkinson-Krankheit eingesetzt . Die Interaktion der Verbindung mit metabotropen Glutamatrezeptoren der Gruppe III kann komplexe Verhaltenseffekte hervorrufen, die Einblicke in die Mechanismen der Krankheit liefern .
Schmerzwissenschaft
In der Schmerzforschung, insbesondere im Studium des neuropathischen Schmerzes, hat L-AP4 Potenzial gezeigt . Es kann die synaptische Übertragung im Rückenmark modulieren, die für die Schmerzempfindung entscheidend ist .
Epilepsieforschung
L-AP4 wurde in der Epilepsieforschung eingesetzt, insbesondere im Studium der Krampfanfälligkeit . Es kann die Konzentration von Aminosäuren im Hippocampus beeinflussen, die eine Rolle bei der Krampfaktivität spielt .
Mutageneseforschung
2-Phosphonobuttersäure wurde in der Mutageneseforschung eingesetzt . Obwohl die Details nicht vollständig klar sind, ist es an der Untersuchung der mutagenen Aktivität und ihrer Veränderungen beteiligt .
Endokrinologische Forschung
In der Endokrinologie wurde this compound in der Untersuchung der Steroidwirkung im Gehirn eingesetzt . Es hilft beim Verständnis der Verteilung des nuklearen Östrogenrezeptors und seiner Rolle bei der sexuellen Differenzierung des Gehirns .
Safety and Hazards
2-Phosphonobutyric acid is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary targets of 2-Phosphonobutyric acid are the metabotropic glutamate receptors, specifically mGluR4, mGluR6, and mGluR8 . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity .
Mode of Action
2-Phosphonobutyric acid interacts with its targets by acting as an agonist. It binds to the metabotropic glutamate receptors, particularly mGluR4, and inhibits the IPSCs (Inhibitory Postsynaptic Currents) through a presynaptic mechanism of action . This interaction results in the modulation of synaptic transmission, particularly at the striatopallidal synapse .
Biochemical Pathways
The action of 2-Phosphonobutyric acid affects the glutamatergic neurotransmission pathway. By binding to the metabotropic glutamate receptors, it modulates the synaptic transmission between neurons . This modulation can influence various downstream effects, including the regulation of neural development, synaptic plasticity, and learning and memory processes .
Pharmacokinetics
As a rule, the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-Phosphonobutyric acid’s action primarily involve the modulation of synaptic transmission in the central nervous system. By acting as an agonist at the metabotropic glutamate receptors, it can influence neuronal excitability and synaptic plasticity . Furthermore, it has been shown to selectively reduce synaptic transmission along certain neural pathways, such as the lateral portion of the perforant path input to the dentate gyrus .
Action Environment
The action, efficacy, and stability of 2-Phosphonobutyric acid can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as dopamine, can modulate its effects . .
Eigenschaften
IUPAC Name |
2-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-2-3(4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSXRGRLZKVHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400495 | |
| Record name | 2-PHOSPHONOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4378-40-9 | |
| Record name | 2-Phosphonobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phosphonobutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHOSPHONOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 2-Phosphonobutyric acid in the formation of the Copper(II) coordination polymers?
A1: 2-Phosphonobutyric acid acts as a dianionic ligand, [O3PCH(C2H5)COOH]2-, coordinating to Copper(II) ions through its oxygen atoms. [] This coordination forms the basis of the polymeric structure. Interestingly, each layer of the polymer contains both R and S isomers of the 2-Phosphonobutyric acid dianion. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






